molecular formula C16H13BrO3 B12951257 Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)-

Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)-

Cat. No.: B12951257
M. Wt: 333.18 g/mol
InChI Key: KJJJRGOJKKGIKB-UHFFFAOYSA-N
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Description

Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is a chemical compound with the molecular formula C16H13BrO3. It is known for its unique structure, which includes a brominated benzodioxin ring and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is not fully understood. its antibacterial activity suggests that it may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C16H13BrO3/c1-10-4-2-3-5-11(10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3

InChI Key

KJJJRGOJKKGIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=C(C=C2Br)OCCO3

Origin of Product

United States

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